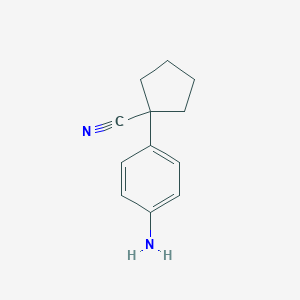

![molecular formula C13H20N6O4S2 B111284 5-[7-(5-氨基-1,3,4-噻二唑-2-基)庚基]-1,3,4-噻二唑-2-胺草酸盐 CAS No. 1177312-67-2](/img/structure/B111284.png)

5-[7-(5-氨基-1,3,4-噻二唑-2-基)庚基]-1,3,4-噻二唑-2-胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

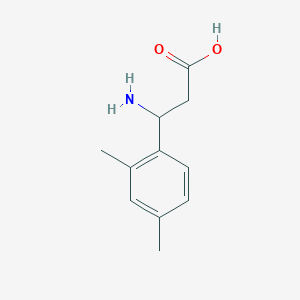

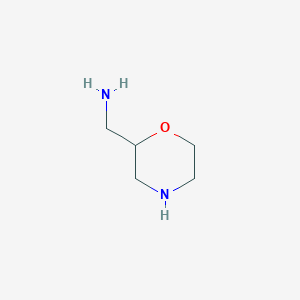

The compound “5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate” belongs to the 1,3,4-thiadiazole class of compounds . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the sulfur atom, which contributes to their relatively good liposolubility .科学研究应用

脲酶抑制

5-[7-(5-氨基-1,3,4-噻二唑-2-基)庚基]-1,3,4-噻二唑-2-胺草酸盐: 已被研究作为潜在的脲酶抑制剂 . 脲酶是一种催化尿素水解为氨和二氧化碳的酶,这对于某些细菌(如幽门螺旋杆菌)来说是一个至关重要的过程。抑制脲酶可以帮助治疗由这些细菌引起的感染。 该化合物在此作用中的功效已通过合成和对接研究得到验证,与标准抑制剂相比,显示出令人鼓舞的结果 .

药物化学

在药物化学中,该化合物的分子结构因其与各种生物靶标的潜在相互作用而受到关注。 其分子式 (C11H18N6S2 + C2H2O4) 和分子量 (11186290.03) 表明它可能有助于设计具有特定药理特性的药物 .

急性毒性研究

该化合物已在动物模型中进行急性毒性研究,以确定潜在治疗应用的安全上限剂量 . 这些研究对于在该化合物被考虑进行长期研究或临床试验之前建立其安全性概况至关重要。

腐蚀抑制

噻二唑衍生物,包括该化合物,已被探索其在腐蚀抑制中的作用。 它们可用于保护金属在酸性环境中的腐蚀,这在工业应用中很有价值 .

化学合成

该化合物用作其他化学品的合成中间体。 其高度纯化等级和在低温下的稳定性使其适用于复杂的化学反应 .

酶相互作用研究

该化合物与脲酶以外的酶相互作用的能力可以被研究,以了解其对代谢途径的潜在影响。 这可以导致新的药物靶标或代谢干预的发现 .

作用机制

Target of Action

Compounds with similar structures, such as 5-amino-1,3,4-thiadiazol-2-yl derivatives, have been reported to exhibit inhibitory activities against enzymes like urease .

Mode of Action

Based on the structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl derivatives, it can be hypothesized that it may interact with its target enzyme, possibly through the formation of hydrogen bonds or other types of interactions .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the activity of urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition could potentially affect various biochemical pathways, particularly those related to nitrogen metabolism.

Result of Action

Based on the structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl derivatives, it can be hypothesized that it may exhibit antioxidant and anticancer activities . Some of these compounds have been reported to induce growth inhibition in various cell lines, including HEK293, BT474, and NCI-H226 .

未来方向

属性

IUPAC Name |

5-[7-(5-amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6S2.C2H2O4/c12-10-16-14-8(18-10)6-4-2-1-3-5-7-9-15-17-11(13)19-9;3-1(4)2(5)6/h1-7H2,(H2,12,16)(H2,13,17);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQOAVBZJQWIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC1=NN=C(S1)N)CCCC2=NN=C(S2)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

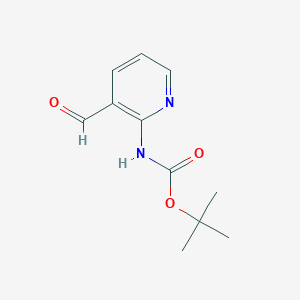

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)